molecular formula C42H41OP B12870679 (1R)-Dicyclohexyl(2'-(naphthalen-2-yloxy)-[1,1'-binaphthalen]-2-yl)phosphine

(1R)-Dicyclohexyl(2'-(naphthalen-2-yloxy)-[1,1'-binaphthalen]-2-yl)phosphine

Cat. No.: B12870679
M. Wt: 592.7 g/mol
InChI Key: RXCUWWJGYBKWFV-UHFFFAOYSA-N
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Description

(1R)-Dicyclohexyl(2’-(naphthalen-2-yloxy)-[1,1’-binaphthalen]-2-yl)phosphine is a complex organophosphorus compound It is characterized by the presence of a phosphine group attached to a binaphthyl structure, which is further substituted with a naphthalen-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-Dicyclohexyl(2’-(naphthalen-2-yloxy)-[1,1’-binaphthalen]-2-yl)phosphine typically involves the reaction of a binaphthyl derivative with a phosphine reagent. One common method involves the use of a Grignard reagent to introduce the cyclohexyl groups, followed by the reaction with a naphthalen-2-yloxy derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

(1R)-Dicyclohexyl(2’-(naphthalen-2-yloxy)-[1,1’-binaphthalen]-2-yl)phosphine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphine group would yield phosphine oxides, while substitution reactions could yield a variety of substituted binaphthyl derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism by which (1R)-Dicyclohexyl(2’-(naphthalen-2-yloxy)-[1,1’-binaphthalen]-2-yl)phosphine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Its phosphine group can also participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1R)-Dicyclohexyl(2’-(naphthalen-2-yloxy)-[1,1’-binaphthalen]-2-yl)phosphine apart is its unique binaphthyl structure combined with the phosphine group. This combination provides it with distinct chemical properties and reactivity, making it valuable in various applications, particularly in catalysis and material science .

Properties

Molecular Formula

C42H41OP

Molecular Weight

592.7 g/mol

IUPAC Name

dicyclohexyl-[1-(2-naphthalen-2-yloxynaphthalen-1-yl)naphthalen-2-yl]phosphane

InChI

InChI=1S/C42H41OP/c1-3-17-35(18-4-1)44(36-19-5-2-6-20-36)40-28-25-32-15-10-12-22-38(32)42(40)41-37-21-11-9-14-31(37)24-27-39(41)43-34-26-23-30-13-7-8-16-33(30)29-34/h7-16,21-29,35-36H,1-6,17-20H2

InChI Key

RXCUWWJGYBKWFV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)OC7=CC8=CC=CC=C8C=C7

Origin of Product

United States

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